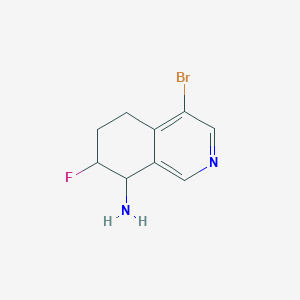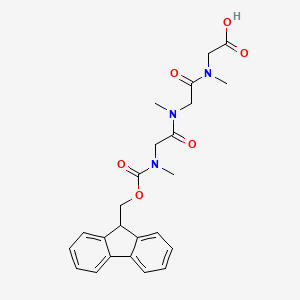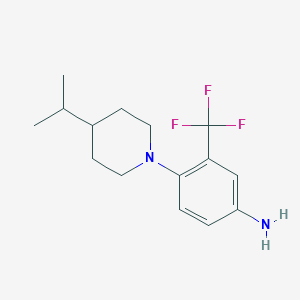
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate is a chemical compound with the molecular formula C15H24BF3LiNO3 and a molecular weight of 341.11 g/mol . This compound is known for its unique structure, which includes a borate group bonded to a pyridine ring substituted with a trifluoromethyl group and three isopropoxy groups. It is primarily used in research and industrial applications due to its reactivity and stability.
准备方法
The synthesis of Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate typically involves the reaction of lithium borohydride with 4-(trifluoromethyl)pyridine-2-boronic acid in the presence of isopropanol. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified through recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of borate esters and other oxidation products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydride derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate has several scientific research applications:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms and as a precursor for boron-containing drugs.
作用机制
The mechanism of action of Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate involves its ability to interact with various molecular targets through its borate and pyridine groups. The compound can form stable complexes with metal ions and other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
相似化合物的比较
Similar compounds to Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate include:
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate: This compound has a similar structure but with the trifluoromethyl group at the 6-position of the pyridine ring.
Lithium (2-pyridinyl)triisopropoxyborate: This compound lacks the trifluoromethyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its trifluoromethyl substitution, which enhances its reactivity and stability compared to its analogs .
属性
分子式 |
C15H24BF3LiNO3 |
|---|---|
分子量 |
341.1 g/mol |
IUPAC 名称 |
lithium;tri(propan-2-yloxy)-[4-(trifluoromethyl)pyridin-2-yl]boranuide |
InChI |
InChI=1S/C15H24BF3NO3.Li/c1-10(2)21-16(22-11(3)4,23-12(5)6)14-9-13(7-8-20-14)15(17,18)19;/h7-12H,1-6H3;/q-1;+1 |
InChI 键 |
DBWNPFPQRZXORS-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[B-](C1=NC=CC(=C1)C(F)(F)F)(OC(C)C)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


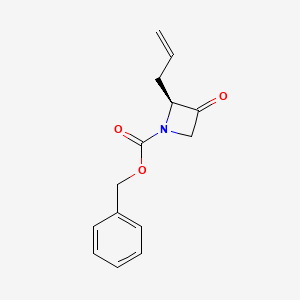
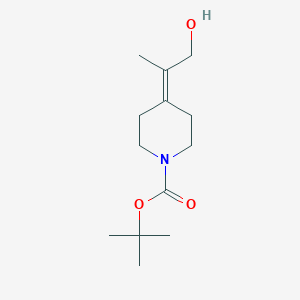

![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
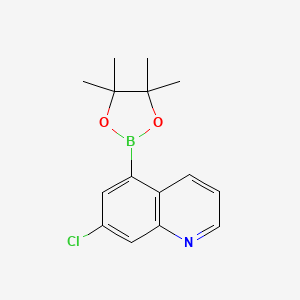
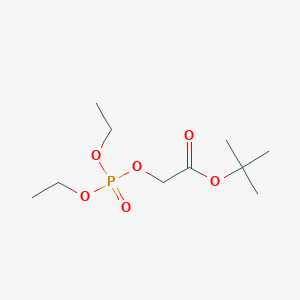
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
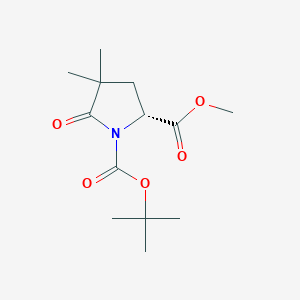
![(4-Methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-YL]carbamate](/img/structure/B13910625.png)
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)
